5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-2-4-10(5-3-9)11-8-20-15(17-11)18-14(19)12-6-7-13(16)21-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZSFXGJOSMUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene and carboxamide groups. One common method involves the reaction of 4-methylphenyl isothiocyanate with 2-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 5-chlorothiophene-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on modifications to the thiazole, thiophene, or carboxamide groups:
Key Observations :
- In contrast, the nitro group in ’s compound increases reactivity but may reduce metabolic stability .
- Aromatic Substitutions: The 4-methylphenyl group (target compound) and trifluoromethyl-methoxy-phenyl () improve lipophilicity, aiding membrane permeability. Rivaroxaban’s morpholine-oxazolidinone system introduces hydrogen-bonding capacity, critical for Factor Xa inhibition .
- Biological Activity: While the target compound lacks explicit activity data, analogs like rivaroxaban and ’s phenoxybenzamide derivative highlight the scaffold’s versatility in drug discovery .
Pharmacological Potential
- Anticoagulant Activity: Rivaroxaban’s success as a Factor Xa inhibitor underscores the therapeutic relevance of thiophene-carboxamide scaffolds.
- Antimicrobial Activity : ’s nitrothiophene derivative demonstrates narrow-spectrum antibacterial effects, implying that electron-deficient thiophene rings could disrupt microbial enzymes .
Biological Activity
5-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 324.87 g/mol. Its structure features a thiazole ring, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with chloro-substituted thiazoles under controlled conditions. The resulting compound is purified through recrystallization and characterized using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Bactericidal Activity : In addition to inhibiting bacterial growth, the compound also shows bactericidal effects, as evidenced by minimum bactericidal concentrations (MBC) that indicate effective killing of pathogens .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
| Escherichia coli | 10 | 20 |
| Pseudomonas aeruginosa | 15 | 30 |
Antifungal Activity
The compound has also been tested for antifungal efficacy against strains like Candida albicans and Aspergillus niger. Results indicate moderate antifungal activity, with MIC values around 10 μg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar thiazole derivatives have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Biofilm Disruption : The compound exhibits properties that inhibit biofilm formation in bacteria, which is crucial for treating chronic infections .
- Targeting Specific Enzymes : It may inhibit specific enzymes involved in bacterial metabolism, although further studies are needed to elucidate these pathways.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of various derivatives including this compound against multiple bacterial strains. The results indicated that modifications in the thiazole ring significantly enhanced activity .
- Comparative Analysis : A comparative study highlighted that derivatives with similar structures exhibited varied biological activities, suggesting that subtle changes in molecular structure can lead to significant differences in efficacy .
Q & A
Basic: What are the common synthetic routes for synthesizing 5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1: Chlorination of thiophene-2-carboxylic acid to yield 5-chlorothiophene-2-carboxylic acid.
- Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride) to form the corresponding acid chloride.
- Step 3: Coupling with 4-(4-methylphenyl)-1,3-thiazol-2-amine via nucleophilic acyl substitution under inert conditions.
Key optimization parameters include temperature control (e.g., reflux in anhydrous solvents like DMF or THF), stoichiometric ratios, and purification via column chromatography or recrystallization. Reaction progress is monitored using TLC and NMR .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the thiophene, thiazole, and methylphenyl groups (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
- ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons.
- Infrared Spectroscopy (IR): Detects amide C=O stretches (~1680–1700 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~375–380) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling reactions.
- Temperature Control: Maintain reflux conditions (~80–100°C) for thiazole-amine coupling to minimize side reactions.
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates.
- Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the product. Yield improvements (>70%) are achievable with stoichiometric optimization of the acid chloride intermediate .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions may arise from:
- Structural Analogues: Subtle differences in substituents (e.g., chloro vs. methyl groups) can alter bioactivity. Compare data with structurally validated analogues (e.g., ’s triazole-thiophene derivatives).
- Assay Conditions: Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition). For example, cytotoxicity assays using MTT require controlled incubation times (24–48 hrs) and serum-free conditions.
- Data Normalization: Use positive controls (e.g., doxorubicin for anticancer assays) and statistical validation (e.g., ANOVA for triplicate experiments) .
Basic: What structural features influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Thiophene Ring: Electron-withdrawing chloro substituent enhances electrophilicity for nucleophilic substitutions.
- Thiazole Moiety: Nitrogen-rich heterocycle facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
- 4-Methylphenyl Group: Hydrophobic interactions improve membrane permeability in cellular assays.
These features collectively enhance antimicrobial and anticancer potential, as seen in related thiazole-thiophene hybrids .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Catalyst Use: Add Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions and reduce unreacted intermediates.
- Controlled Reagent Addition: Slow addition of acid chloride to the amine prevents dimerization.
- Byproduct Monitoring: Use TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) to track reaction progress. If byproducts persist, employ flash chromatography with silica gel .
Advanced: How can structural derivatives be designed to enhance bioactivity?
Methodological Answer:
- Substituent Engineering:
- Introduce electron-donating groups (e.g., -OCH₃) on the thiazole ring to modulate electronic properties.
- Replace the methylphenyl group with fluorinated aryl moieties to enhance binding affinity.
- Bioisosteric Replacement: Substitute the thiophene ring with pyridine (N-heterocycle) to improve solubility and metabolic stability.
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase). Validate with SPR (surface plasmon resonance) for binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
